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molecular formula C15H19NO6 B3021443 5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid CAS No. 97996-97-9

5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

Cat. No. B3021443
M. Wt: 309.31 g/mol
InChI Key: JNQYYJMIBOQAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08435956B2

Procedure details

A suspension of the amide (2) (38 g, 0.1233 mol) in anhydrous acetonitrile (400 ml) was stirred at reflux under nitrogen and t-butyl nitrite (35 ml, 3.17 equiv.) was added quickly. The reflux was continued for 2 hrs. After cooling, the solvent was removed in a rotary evaporator. The residue was taken in water (250 ml) and ethyl acetate (500 ml) and the biphasic mixture was stirred well while solid sodium bicarbonate was slowly added to pH=7.5. Phases were separated and the organic phase was washed with 10% sodium bicarbonate (200 ml). The combined aqueous extracts were washed with ethyl acetate (300 ml), made acidic with 6N hydrochloric acid and extracted with ethyl acetate (2×300 ml). The combined extracts were washed with water (150 ml), dried over sodium sulfate, stripped and the residue was dried in a vacuum oven (50° C.) to produce (3) (24.6 g, 64.7%).
Name
amide
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Yield
64.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[CH:5]([NH:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])[CH2:6][CH2:7][C:8](=[O:10])N)[CH3:2].N(OC(C)(C)C)=[O:24]>C(#N)C>[CH2:1]([O:3][C:4](=[O:22])[CH:5]([NH:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])[CH2:6][CH2:7][C:8]([OH:24])=[O:10])[CH3:2]

Inputs

Step One
Name
amide
Quantity
38 g
Type
reactant
Smiles
C(C)OC(C(CCC(N)=O)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in a rotary evaporator
STIRRING
Type
STIRRING
Details
ethyl acetate (500 ml) and the biphasic mixture was stirred well while solid sodium bicarbonate
ADDITION
Type
ADDITION
Details
was slowly added to pH=7.5
CUSTOM
Type
CUSTOM
Details
Phases were separated
WASH
Type
WASH
Details
the organic phase was washed with 10% sodium bicarbonate (200 ml)
WASH
Type
WASH
Details
The combined aqueous extracts were washed with ethyl acetate (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue was dried in a vacuum oven (50° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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